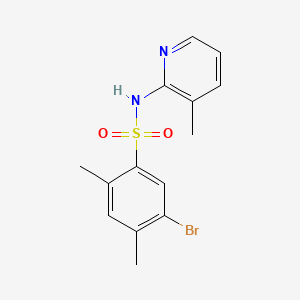![molecular formula C22H17ClN2O4S B13377664 (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13377664.png)
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidine-2,4-dione core, a benzodioxole ring, and an indole moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the benzodioxole and indole groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, indole derivatives, and benzodioxole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and indole positions, using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Hydrogen bromide: Used in the production of inorganic bromides and alkyl bromides.
4,4’-Difluorobenzophenone: A precursor to high-performance polymers like PEEK.
Uniqueness
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core, benzodioxole ring, and indole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C22H17ClN2O4S |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(Z)-(7-ethylindol-3-ylidene)methyl]-4-hydroxy-1,3-thiazol-2-one |
InChI |
InChI=1S/C22H17ClN2O4S/c1-2-12-4-3-5-15-13(9-24-20(12)15)7-19-21(26)25(22(27)30-19)10-14-6-17-18(8-16(14)23)29-11-28-17/h3-9,26H,2,10-11H2,1H3/b13-7+ |
Clé InChI |
HJQHPWKNHWSYTR-NTUHNPAUSA-N |
SMILES isomérique |
CCC1=C2C(=CC=C1)/C(=C/C3=C(N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)O)/C=N2 |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=CC3=C(N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13377581.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13377582.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377588.png)
![(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate](/img/structure/B13377589.png)
![(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377593.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13377596.png)
![2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol](/img/structure/B13377601.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B13377602.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377604.png)

![(5Z)-2-(3,4-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377619.png)

![6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B13377650.png)
methyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B13377656.png)
